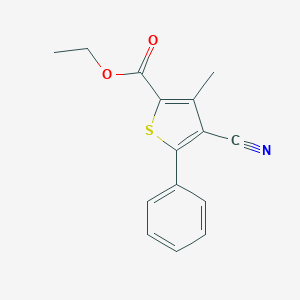![molecular formula C11H13NO2S B273702 3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid, commonly known as DMPA-SA, is a chemical compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-containing compounds and has a molecular weight of 233.35 g/mol. In
作用機序
The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion. The thiol group present in DMPA-SA acts as a ligand and coordinates with the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of the target metal ion.
Biochemical and Physiological Effects:
DMPA-SA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for further studies in drug development.
実験室実験の利点と制限
One of the primary advantages of using DMPA-SA in lab experiments is its high selectivity and sensitivity towards mercury ions. This makes it a valuable tool for the detection of mercury ions in environmental samples. However, one of the limitations of using DMPA-SA is its limited solubility in water, which can affect its performance in certain applications.
将来の方向性
There are several future directions for the study of DMPA-SA. One potential area of research is the development of DMPA-SA-based fluorescent sensors for the detection of other metal ions. Another area of interest is the development of DMPA-SA-based drug delivery systems for the targeted delivery of therapeutic agents. Additionally, further studies are needed to explore the biochemical and physiological effects of DMPA-SA and its potential applications in drug development.
Conclusion:
In conclusion, DMPA-SA is a promising compound that has attracted significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. DMPA-SA has been extensively studied for its potential applications in the development of fluorescent sensors for the detection of mercury ions. The mechanism of action of DMPA-SA involves the formation of a complex with the target metal ion, resulting in a change in fluorescence. Further studies are needed to explore the potential applications of DMPA-SA in drug development and other areas of scientific research.
合成法
The synthesis of DMPA-SA involves the reaction of 3-(4-dimethylaminophenyl) prop-2-enethiol with chloroacetic acid in the presence of a base catalyst. The reaction yields DMPA-SA as a white crystalline solid with a melting point of 159-160°C. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and HPLC.
科学的研究の応用
DMPA-SA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of fluorescent sensors for the detection of metal ions. DMPA-SA has been shown to exhibit high selectivity and sensitivity towards mercury ions, making it a promising candidate for the development of mercury ion sensors.
特性
分子式 |
C11H13NO2S |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
(Z)-3-[4-(dimethylamino)phenyl]-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2S/c1-12(2)9-5-3-8(4-6-9)7-10(15)11(13)14/h3-7,15H,1-2H3,(H,13,14)/b10-7- |
InChIキー |
SMLVBPACIMMDSE-YFHOEESVSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)O)\S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)

